

Synonyms and alternative names for 3,5-Dichloro-4-pyridinecarbonitrile

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Compound of Interest

Compound Name: 3,5-Dichloro-4-pyridinecarbonitrile

Cat. No.: B128884

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In-depth Technical Guide: 3,5-Dichloro-4-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Synonyms and Alternative Names for 3,5-Dichloro-4-pyridinecarbonitrile

Name	Type
3,5-dichloroisonicotinonitrile	Synonym
153463-65-1	CAS Number
C6H2Cl2N2	Molecular Formula

Physicochemical Properties

Property	Value
Molecular Weight	173.00 g/mol
Appearance	Solid, typically white to off-white
Melting Point	104 - 108 °C
Solubility in Water	Low solubility
Solubility in Organic Solvents	Soluble in dichloromethane and chloroform
Stability	Stable under normal conditions, but reactive towards strong acids and bases

Role as a Chemical Intermediate in Pharmaceutical Synthesis

3,5-Dichloro-4-pyridinecarbonitrile is a crucial intermediate in the field of organic synthesis, with significant applications in medicinal chemistry. In drug research and development, it serves as a key starting material for the construction of various drug molecules. For instance, it can be a precursor in the synthesis of heterocyclic compounds with specific biological activities, where it is introduced as a key structural unit to form complex molecular structures with pharmacological relevance.

While detailed, publicly available experimental protocols for the direct synthesis of high-profile drug candidates from **3,5-Dichloro-4-pyridinecarbonitrile** are limited, its utility is evident from its role in the synthesis of various substituted pyridines, which are prevalent scaffolds in numerous biologically active compounds. The reactivity of the chlorine atoms and the cyano group allows for diverse chemical transformations.

Experimental Protocols: Synthesis of a Related Pharmaceutical Intermediate

Although a direct, detailed protocol for a pharmaceutical agent starting from **3,5-Dichloro-4-pyridinecarbonitrile** is not readily available in the public domain, the following experimental protocol for the ammonolysis of a structurally similar compound, 3,4,5,6-tetrachloropyridine-2-carbonitrile, to produce 4-amino-3,5,6-trichloropyridine-2-carbonitrile (an intermediate for the

herbicide Picloram) provides a valuable reference for the types of reactions this class of molecules undergoes. This process illustrates the nucleophilic substitution of a chlorine atom on the pyridine ring with an amino group.

Synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile

- Reaction: Ammonolysis of 3,4,5,6-tetrachloropyridine-2-carbonitrile
- Procedure:
 - In a 500mL four-hole flask equipped with a stirrer, thermometer, and dropping funnel, add 250mL of 95% ethanol.
 - While stirring and cooling, slowly feed 26g (1.5mol) of ammonia into the flask.
 - After the ammonia addition is complete, add 25.47g (0.1mol, 95% purity) of 3,4,5,6-tetrachloropyridine-2-carbonitrile and 0.06g of cuprous chloride as a catalyst.
 - The reaction is carried out at room temperature for 30 hours.
 - The reaction progress is monitored by sampling and detecting the remaining 3,4,5,6-tetrachloropyridine-2-carbonitrile content until it is less than 0.5%.
 - Upon completion, the product is filtered out, washed, and dried to obtain 18.3g of 4-amino-3,5,6-trichloropyridine-2-carbonitrile, yielding a result of 80.1%.[\[1\]](#)
- Subsequent Hydrolysis: The resulting aminopyridine nitrile can then be hydrolyzed using a mineral acid or alkali at 95-100 °C for 6-8 hours to yield the final carboxylic acid product.[\[1\]](#)

Application in the Synthesis of Biologically Active Molecules

Derivatives of dichloropyridines are integral to the synthesis of various compounds with significant biological activities, including anticancer and antiviral agents.

Anticancer Applications

Substituted cyanopyridone derivatives, which can be synthesized from precursors like dichloropyridine carbonitriles, have shown promising anticancer activities. For example, certain 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have been evaluated for their ability to inhibit the growth of breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. One such derivative, with a 2,4-dichloro substitution on a phenyl ring, exhibited potent anticancer activity against the MCF-7 cell line with an IC₅₀ value of $1.39 \pm 0.08 \mu\text{M}$.^[2]

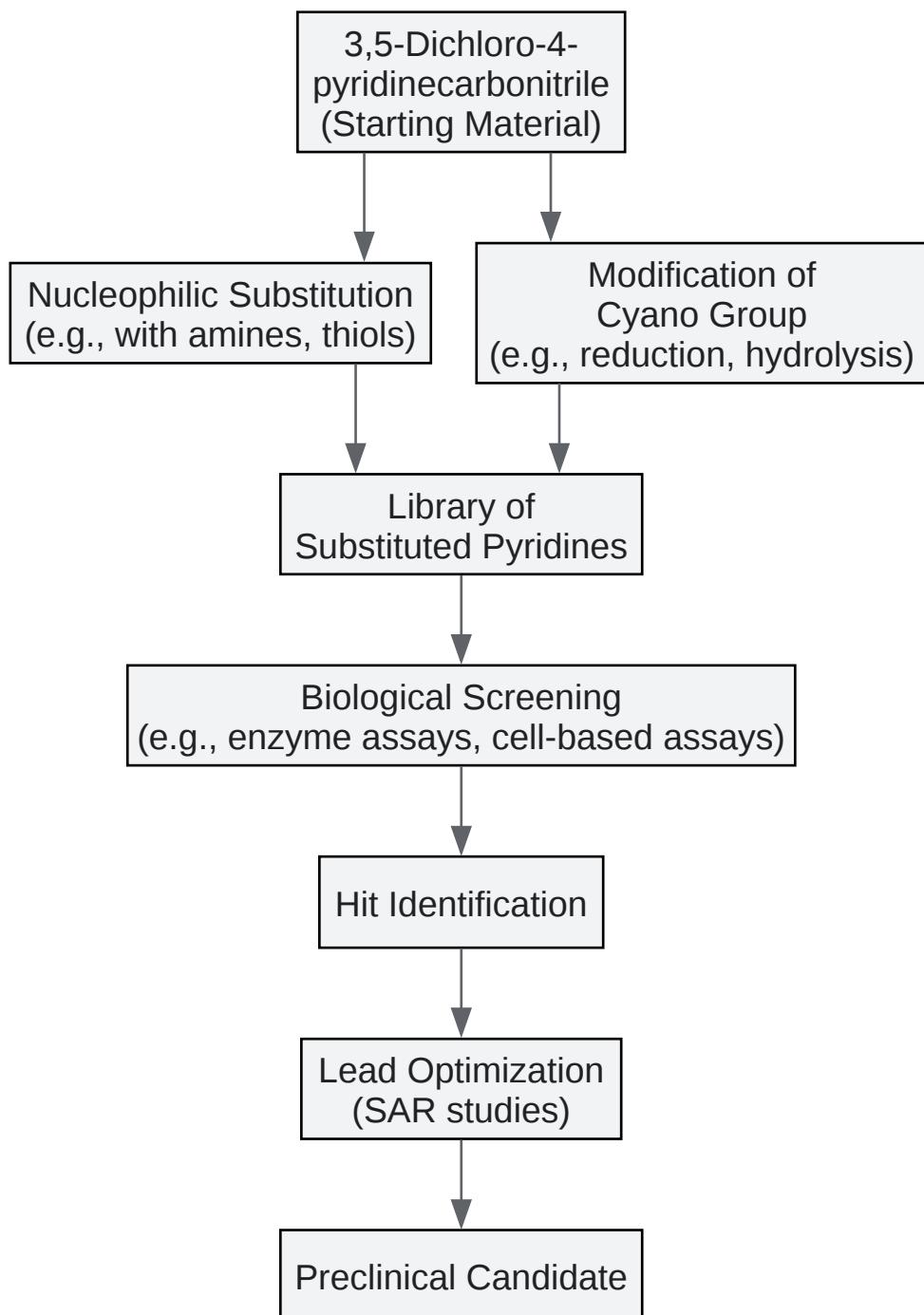
Antiviral Applications

The pyridine scaffold is a key component in many antiviral compounds. While a direct synthesis from **3,5-Dichloro-4-pyridinecarbonitrile** is not detailed, the importance of substituted pyridines in this therapeutic area is well-established. For instance, various epoxybenzoxocinopyridine derivatives have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus.^[3]

Signaling Pathways and Mechanism of Action of Downstream Products

The primary role of **3,5-Dichloro-4-pyridinecarbonitrile** is as a building block. The signaling pathways and mechanisms of action are therefore dependent on the final, more complex molecules synthesized from it.

For instance, many kinase inhibitors, which are a major class of anticancer drugs, feature a pyridine core. These inhibitors function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. By inhibiting specific kinases that are overactive in cancer cells, these drugs can halt tumor growth. The general mechanism involves the inhibitor binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to its substrate, thereby blocking the downstream signaling cascade.



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